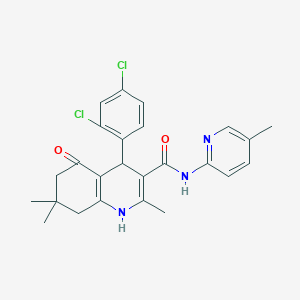
4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with a dichlorophenyl group, a trimethyl group, and a pyridinyl group, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Dichlorophenyl Group: This step involves a Friedel-Crafts acylation reaction, where the quinoline core is acylated with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyridinyl Group: This can be achieved through a nucleophilic substitution reaction, where the quinoline derivative reacts with 5-methyl-2-pyridylamine.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the dichlorophenyl and pyridinyl groups can interact with protein targets, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.
Dichlorophenyl Compounds: Compounds such as diclofenac, a nonsteroidal anti-inflammatory drug.
Pyridinyl Compounds: Compounds such as pyridoxine (vitamin B6), which is essential for various metabolic processes.
Uniqueness
4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H25Cl2N3O2 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H25Cl2N3O2/c1-13-5-8-20(28-12-13)30-24(32)21-14(2)29-18-10-25(3,4)11-19(31)23(18)22(21)16-7-6-15(26)9-17(16)27/h5-9,12,22,29H,10-11H2,1-4H3,(H,28,30,32) |
Clave InChI |
HKILUHWOAMNICD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)CC(C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


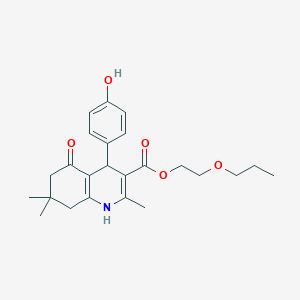
![Diethyl 5-{[(4-fluorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11650060.png)
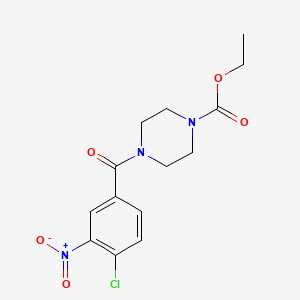
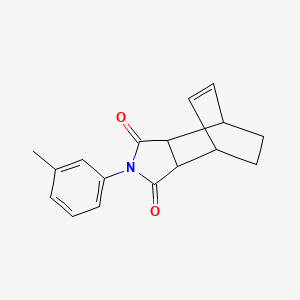
![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11650070.png)
![5-(3-chloro-2-methylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11650073.png)
![Ethyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11650074.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11650080.png)
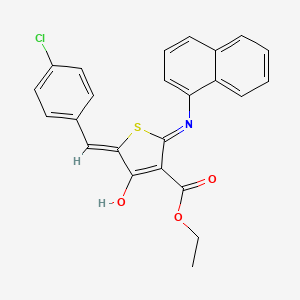
![N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B11650097.png)
![N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11650104.png)
![N-tert-butyl-3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}propanamide](/img/structure/B11650108.png)
![(5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650116.png)

